(Chloromethyl)phosphonic difluoride
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Overview
Description
(Chloromethyl)phosphonic difluoride is an organophosphorus compound with the molecular formula CH₂ClF₂OP
Preparation Methods
Synthetic Routes and Reaction Conditions
(Chloromethyl)phosphonic difluoride can be synthesized through the reaction of chloromethylphosphonic dichloride with hydrogen fluoride or sodium fluoride . The reaction typically requires controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for efficiency and safety, considering the reactive and corrosive nature of the compound .
Chemical Reactions Analysis
Types of Reactions
(Chloromethyl)phosphonic difluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphonic acid derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include water, alcohols, and other nucleophiles. Reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from reactions involving this compound include various phosphonic acid derivatives and substituted phosphonates .
Scientific Research Applications
(Chloromethyl)phosphonic difluoride has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organophosphorus compounds.
Industry: It is used in the production of flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism of action of (chloromethyl)phosphonic difluoride involves its ability to interact with various molecular targets, including enzymes and other proteins. The compound can inhibit enzyme activity by forming stable complexes with the active sites of the enzymes, thereby blocking their function . This property makes it a valuable tool in biochemical research and drug development.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to (chloromethyl)phosphonic difluoride include:
Methylphosphonyl difluoride: Another organophosphorus compound with similar reactivity and applications.
Phosphonic difluoride, (pentafluorophenyl)-: A related compound with different substituents but similar chemical properties.
Uniqueness
This compound is unique due to its specific chloromethyl group, which imparts distinct reactivity and potential for forming a wide range of derivatives. This makes it particularly valuable in synthetic chemistry and industrial applications .
Properties
CAS No. |
1111-98-4 |
---|---|
Molecular Formula |
CH2ClF2OP |
Molecular Weight |
134.45 g/mol |
IUPAC Name |
chloro(difluorophosphoryl)methane |
InChI |
InChI=1S/CH2ClF2OP/c2-1-6(3,4)5/h1H2 |
InChI Key |
BFRZMXKPCAWSFC-UHFFFAOYSA-N |
Canonical SMILES |
C(P(=O)(F)F)Cl |
Origin of Product |
United States |
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